molecular formula C12H15N3O3S B1253738 (S)-albendazole S-oxide CAS No. 1610590-72-1

(S)-albendazole S-oxide

Cat. No. B1253738
CAS RN: 1610590-72-1
M. Wt: 281.33 g/mol
InChI Key: VXTGHWHFYNYFFV-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-albendazole S-oxide is an albendazole S-oxide. It is an enantiomer of a (R)-albendazole S-oxide.

Scientific Research Applications

1. Pharmacokinetic Implications

(S)-Albendazole S-Oxide, a metabolite of Albendazole, displays significant pharmacokinetic implications. A study highlighted the enantiomeric behavior of Albendazole and Fenbendazole sulfoxides, demonstrating that these metabolites have an asymmetric center in their chemical structures. The research emphasized the pharmacological importance of understanding the relationship between enantioselective metabolism and systemic availability of each enantiomeric form, noting that both the flavin-monooxygenase and cytochrome P450 systems are involved in the enantioselective biotransformation of these anthelmintic compounds in ruminant species (Capece, Virkel, & Lanusse, 2009).

2. In Vitro Analysis and Activity Against Parasites

In vitro analysis of Albendazole Sulfoxide enantiomers revealed that (+)-(R)-Albendazole Sulfoxide is the active enantiomer against Taenia solium, a parasite responsible for neurocysticercosis (NCC). The study indicated that (+)-(R)-Albendazole Sulfoxide was significantly more active than its counterpart in suppressing the release of alkaline phosphatase and antigen into the supernatant, highlighting the potential of using this enantiomer alone for increased efficacy or reduced toxicity compared to Albendazole (Paredes et al., 2012).

3. Environmental Implications

The environmental implications of (S)-Albendazole S-Oxide were studied, particularly its influence on soil nitrogen transformations and nitrous oxide emissions in grasslands. The study discovered that the deposition of the anthelmintic drug Albendazole through sheep urine affected soil nitrogen transformations and increased nitrous oxide emissions in grazed grasslands. This research highlighted the potential environmental impact of veterinary drugs like Albendazole on soil chemistry and greenhouse gas emissions (Ren, Hou, & Bowatte, 2022).

4. Nanotechnology Applications

Nanotechnology offers novel ways to improve the efficacy of (S)-Albendazole S-Oxide. A study successfully created a nanocrystalline (NC) formulation of Albendazole to enhance oral bioavailability. This formulation demonstrated an approximately 4.2-fold higher Area Under the Curve (AUC) than a commercialized oral product in pharmacokinetic comparison in Beagle dogs. Furthermore, the NC formulation significantly improved the drug dissolution performance, suggesting potential development into an improved anti-alveolar echinococcosis drug therapy (Hu et al., 2020).

properties

CAS RN

1610590-72-1

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

methyl N-[6-[(S)-propylsulfinyl]-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/t19-/m0/s1

InChI Key

VXTGHWHFYNYFFV-IBGZPJMESA-N

Isomeric SMILES

CCC[S@](=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC

SMILES

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Canonical SMILES

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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